molecular formula C17H15N3O3S B2464068 Methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate CAS No. 896325-71-6

Methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate

Cat. No. B2464068
CAS RN: 896325-71-6
M. Wt: 341.39
InChI Key: IBSYWUANKVZBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

This compound is involved in the synthesis and structural study of novel chemical entities. For example, the study by Branowska et al. (2022) synthesized and characterized new 1,2,4-triazine-containing sulfonamide derivatives, revealing insights into sulfonamide-sulfonimide tautomerism, crucial for understanding the chemical behavior of related compounds (Branowska et al., 2022).

Drug Metabolism

Research on drug metabolism often involves compounds like Methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate to study the biotransformation processes in living organisms. Anderson et al. (1989) investigated the metabolism of metsulfuron methyl in wheat and barley, leading to the formation of specific metabolites, which helps in understanding the environmental fate and transformation of such chemicals (Anderson et al., 1989).

Drug Delivery Systems

The compound's derivatives have been explored for their potential in drug delivery systems. Mattsson et al. (2010) demonstrated the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, indicating the compound's utility in designing drug carriers with enhanced solubility and bioavailability (Mattsson et al., 2010).

Photostability and Environmental Degradation

The photostability and environmental degradation of compounds like Methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate are crucial for understanding their persistence and breakdown in nature. Bhattacharjeel and Dureja (2002) studied the photolysis of tribenuron-methyl, revealing the formation of various photoproducts and shedding light on the degradation pathways of sulfonylurea herbicides in the environment (Bhattacharjeel & Dureja, 2002).

Antimicrobial and Larvicidal Activities

Novel derivatives of the compound have been synthesized and tested for their antimicrobial and larvicidal activities. Kumara et al. (2015) prepared new triazinone derivatives and evaluated their growth inhibition against bacterial and fungal pathogens, as well as their mosquito larvicidal activity, demonstrating the compound's potential in developing new antimicrobial and insecticidal agents (Kumara et al., 2015).

properties

IUPAC Name

methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11-3-8-14-18-16(19-17(22)20(14)9-11)24-10-12-4-6-13(7-5-12)15(21)23-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSYWUANKVZBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC3=CC=C(C=C3)C(=O)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate

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